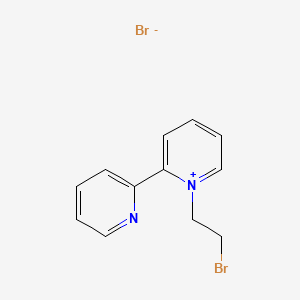![molecular formula C15H13N3 B14507720 (E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine](/img/structure/B14507720.png)
(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine is a complex organic compound characterized by its unique structure, which includes a phenyl group, a cyclohepta[b]pyrrole ring, and a hydrazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the cyclohepta[b]pyrrole ring, followed by the introduction of the phenyl group and the hydrazine moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to enhance efficiency and yield, as well as implementing continuous flow processes to maintain consistent production. The use of advanced technologies such as automated reactors and real-time monitoring systems can further improve the scalability and reproducibility of the synthesis.
化学反应分析
Types of Reactions
(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under different conditions depending on the nature of the substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and the yield of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of functionalized derivatives.
科学研究应用
(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and pathways.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of diseases where hydrazine derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism of action of (E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
Sulfur Compounds: These compounds contain sulfur atoms and exhibit a wide range of chemical properties and reactivities.
Uniqueness
(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine is unique due to its specific structural features, which combine a cyclohepta[b]pyrrole ring with a hydrazine moiety. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
属性
分子式 |
C15H13N3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC 名称 |
(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine |
InChI |
InChI=1S/C15H13N3/c16-18-14-9-5-4-8-12-13(10-17-15(12)14)11-6-2-1-3-7-11/h1-10,17H,16H2/b18-14+ |
InChI 键 |
FQCAGMRQMWEKEO-NBVRZTHBSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=CNC\3=C2C=CC=C/C3=N\N |
规范 SMILES |
C1=CC=C(C=C1)C2=CNC3=C2C=CC=CC3=NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


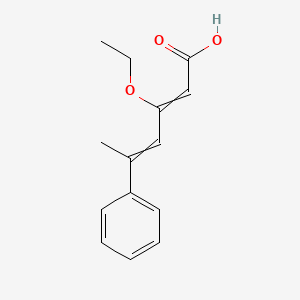
![Benzene, 1-methyl-4-[(phenylethynyl)thio]-](/img/structure/B14507644.png)
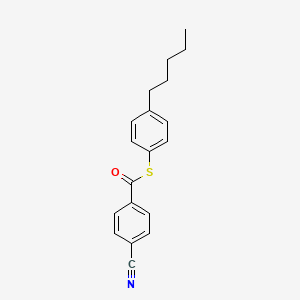

![Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate](/img/structure/B14507666.png)
![2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol](/img/structure/B14507672.png)
![[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene](/img/structure/B14507678.png)
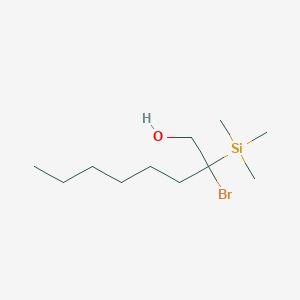
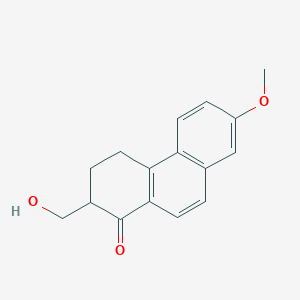
![2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol](/img/structure/B14507708.png)
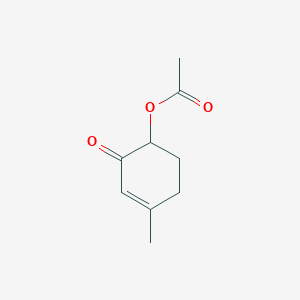

![1-[(3-Aminopropyl)amino]heptadecan-2-OL](/img/structure/B14507740.png)
